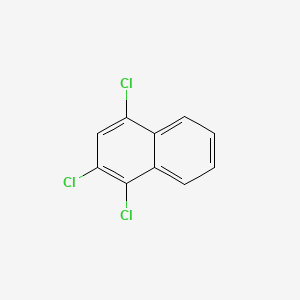

1,2,4-Trichloronaphthalene

Description

Contextualization within Halogenated Aromatic Hydrocarbons

Halogenated aromatic hydrocarbons are a class of organic compounds characterized by a benzene (B151609) ring structure to which one or more halogen atoms (e.g., chlorine, bromine, fluorine, iodine) are attached. iloencyclopaedia.org This category includes well-known environmental contaminants such as polychlorinated biphenyls (PCBs) and dioxins. isotope.com PCNs, including 1,2,4-trichloronaphthalene, share structural and chemical similarities with these compounds. isotope.comindustrialchemicals.gov.auisotope.com

The defining features of many halogenated aromatic hydrocarbons, including PCNs, are their chemical and thermal stability, hydrophobicity (low water solubility), and lipophilicity (high solubility in fats and oils). jte.edu.vnisotope.com These properties contribute to their persistence in the environment, allowing them to resist degradation and travel long distances from their original sources. lsrca.on.cajte.edu.vn Their lipophilic nature also leads to bioaccumulation in the fatty tissues of organisms, including humans, and biomagnification through the food chain. isotope.comsmolecule.com

The manufacturing process for PCNs involves the metal-halide catalyzed chlorination of molten naphthalene (B1677914). industrialchemicals.gov.au Historically, PCNs were used in applications such as wood preservatives, paint additives, engine oil additives, cable insulation, and as components in capacitors. isotope.comtandfonline.com Although their intentional production has largely ceased in many countries since the 1970s and 1980s, PCNs can still be unintentionally formed and released into the environment through processes like waste incineration and metal smelting. lsrca.on.cabohrium.comindustrialchemicals.gov.au

Isomeric Diversity and Congener-Specific Research Focus on this compound

The term "polychlorinated naphthalenes" refers to a group of 75 different individual compounds, known as congeners. jte.edu.vnindustrialchemicals.gov.au These congeners vary in the number and position of chlorine atoms attached to the naphthalene's two fused benzene rings. jte.edu.vn The number of chlorine atoms can range from one to eight. jte.edu.vn this compound is one of the 14 possible trichloronaphthalene isomers. epa.gov

The specific arrangement of chlorine atoms on the naphthalene structure significantly influences the physical, chemical, and toxicological properties of each congener. pops.int This isomeric diversity necessitates congener-specific research to understand the environmental behavior and potential risks associated with individual PCNs. isotope.com For instance, the persistence, bioaccumulation potential, and toxicity can vary considerably among different isomers. pops.int

Research has increasingly focused on individual congeners, like this compound, to move beyond the limitations of studying complex technical mixtures, which were the common form of commercial PCN products. isotope.com Studying specific congeners allows for a more precise assessment of their environmental fate and effects. rsc.org For example, research has investigated the degradation of specific tetrachloronaphthalene isomers to understand their transformation into trichloronaphthalenes like this compound. rsc.org

Historical and Current Academic Research Perspectives on Environmental Contaminants

The history of research on PCNs reflects a broader trend in the study of environmental contaminants. Initial concerns and studies in the mid-20th century were often prompted by observations of direct toxicity in occupational settings and through contaminated animal feed. bohrium.com These early investigations typically dealt with commercial mixtures of PCNs, such as those marketed under the trade name Halowax. isotope.com

As analytical techniques became more sophisticated, particularly with the advent of high-resolution gas chromatography and mass spectrometry, researchers were able to separate and identify individual PCN congeners in environmental samples. pops.intresearchgate.net This advancement shifted the research focus towards congener-specific analysis, enabling a more nuanced understanding of the distribution, fate, and toxicity of compounds like this compound. researchgate.netpjoes.com

Current academic research continues to investigate the presence of PCNs in various environmental compartments, including air, water, soil, sediment, and biota, even in remote regions like the Arctic. lsrca.on.caoaepublish.com This indicates their potential for long-range atmospheric transport. lsrca.on.ca Ongoing studies also explore the unintentional formation of PCNs from thermal processes, their presence in consumer products, and their levels in the human food chain. tandfonline.comoaepublish.com The inclusion of PCNs in the Stockholm Convention in 2015 has further spurred research into their global emissions, environmental behavior, and the need for effective management and control strategies. jte.edu.vnbohrium.comspringernature.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H5Cl3 chemsrc.com |

| Molecular Weight | 231.506 g/mol chemsrc.com |

| Appearance | Colorless to pale-yellow solid with an aromatic odor. osha.govnoaa.gov |

| Boiling Point | 327.9°C at 760 mmHg chemsrc.com |

| Melting Point | 199°F (93°C) osha.govnoaa.gov |

| Flash Point | 224.5°C chemsrc.com |

| Density | 1.452 g/cm³ chemsrc.com |

| Water Solubility | Insoluble noaa.gov |

| LogP (Octanol-Water Partition Coefficient) | 4.80 chemsrc.com |

| Vapor Pressure | <1 mmHg noaa.gov |

| Refractive Index | 1.659 chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJBOPVWPORBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198453 | |

| Record name | 1,2,4-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50402-51-2 | |

| Record name | Naphthalene, 1,2,4-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050402512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sources, Formation, and Environmental Release of 1,2,4 Trichloronaphthalene

Industrial Production and Historical Applications Leading to Environmental Introduction

The industrial significance of chlorinated naphthalenes, including 1,2,4-trichloronaphthalene, in the 20th century led to their direct introduction into the environment through production and use. Although manufacturing has largely ceased, the legacy of their application continues to be a source of environmental contamination.

Role as an Intermediate in Chemical Synthesis

While specific, documented large-scale applications of this compound as a direct chemical intermediate are not extensively detailed in publicly available literature, the broader class of chlorinated aromatic compounds has historical precedent in the synthesis of more complex molecules. For instance, related compounds like 1,2,4-trichlorobenzene (B33124) have been utilized as dye carriers and as intermediates in the production of herbicides and other chemicals. The chemical properties of chlorinated naphthalenes suggest their potential utility in similar applications, such as in the synthesis of dyes and pigments, where the naphthalene (B1677914) moiety could serve as a chromophore precursor. However, specific synthetic routes starting from the this compound isomer are not well-documented.

Presence in Commercial Mixtures (e.g., Halowaxes)

This compound was a notable constituent of commercial polychlorinated naphthalene (PCN) mixtures, which were marketed under trade names such as Halowax. These mixtures were produced by the chlorination of naphthalene and contained a variety of PCN congeners, with the final composition and degree of chlorination tailored for specific industrial applications.

The lower-chlorinated mixtures, in particular, contained significant fractions of trichloronaphthalene isomers. For example, Halowax 1001 was a technical mixture predominantly composed of mono-, di-, and trichloronaphthalenes. These formulations were used as oils and waxes for purposes such as electrical insulation, capacitor dielectrics, and lubricants. The presence of this compound in these widely used products represents a direct pathway for its release into the environment through volatilization, spills, and improper disposal of products containing these mixtures.

Composition of Commercial Halowax Mixtures

This table details the approximate percentage composition of different chlorinated naphthalene homologues in various Halowax products. Trichloronaphthalenes are a key component of the lower chlorinated mixtures.

| Homologue Group | Halowax 1031 | Halowax 1000 | Halowax 1001 | Halowax 1099 |

| Monochloronaphthalene | 90% | 50% | 20% | 5% |

| Dichloronaphthalene | 10% | 40% | 50% | 20% |

| Trichloronaphthalene | - | 10% | 25% | 50% |

| Tetrachloronaphthalene | - | - | 5% | 25% |

| Higher PCNs | - | - | - | - |

| Average Chlorine Content | 26% | 33% | 40% | 46% |

Unintentional Formation Mechanisms

Beyond direct industrial production, this compound is also formed unintentionally and released into the environment from a variety of anthropogenic activities. These processes typically involve high temperatures and the presence of chlorine and organic precursors.

Thermal Processes and Incineration Byproducts (e.g., Municipal and Special Waste Incinerators)

The incineration of municipal and special waste is a significant source of unintentionally produced PCNs, including this compound. During the combustion process, complex chemical reactions occur in the post-combustion zone and on the surface of fly ash particles. In the presence of chlorine donors, carbon sources, and metal catalysts (like copper), precursor compounds can be converted into chlorinated aromatic compounds through mechanisms such as de novo synthesis.

Studies of incinerator emissions have confirmed the presence of various PCN congeners in both flue gas and fly ash. Research has shown that the homologue pattern of PCNs in these matrices is often dominated by trichloronaphthalenes (TrCNs) through pentachloronaphthalenes (PeCNs), indicating that conditions within incinerators are conducive to their formation. The chlorination of naphthalene and other aromatic compounds present in the waste stream is a likely pathway for the generation of this compound. osti.govepa.gov

Contaminant in Other Industrial Chemical Formulations (e.g., Polychlorinated Biphenyls)

This compound and other PCN congeners are well-documented contaminants in commercial polychlorinated biphenyl (PCB) formulations, such as the Aroclor series. acs.orgnih.gov The manufacturing processes for PCBs and PCNs were similar, and PCNs were often formed as unintended byproducts during PCB production.

Analyses of various technical PCB mixtures have revealed PCN concentrations ranging from a few micrograms per gram (µg/g) to several hundred µg/g. acs.org The composition of these PCN impurities varies, but trichloronaphthalenes are among the congeners identified. For example, analysis of different lots of Aroclor 1254 found total PCN concentrations of 155 ppm and 171 ppm. The widespread historical use and improper disposal of PCB-containing equipment have led to the co-contamination of the environment with both of these persistent organic pollutants.

Concentration of Total PCNs in Commercial PCB Mixtures

This table shows the concentration of total polychlorinated naphthalenes (PCNs) found as impurities in various commercial polychlorinated biphenyl (PCB) products.

| PCB Mixture | Country of Origin | Total PCN Concentration (µg/g) |

| Aroclor 1232 | USA | 67 |

| Aroclor 1248 | USA | 11 |

| Aroclor 1254 (Lot 1) | USA | 5.2 |

| Aroclor 1254 (Lot 2) | USA | 16 |

| Aroclor 1260 | USA | 6.8 |

| Kanechlor 300 | Japan | 24 |

| Kanechlor 400 | Japan | 21 |

| Clophen A40 | Germany | 14 |

| Sovol | USSR | 730 |

Source: Adapted from Yamashita et al. (2000) acs.org

Emissions from Reclamation and Smelting Processes

Metallurgical processes, particularly secondary copper and aluminum smelting, have been identified as sources of PCN emissions. nih.govnih.gov These reclamation processes involve the high-temperature treatment of scrap metal, which may be contaminated with plastics, oils, and other organic materials that can act as precursors for PCN formation.

During smelting, the combination of high temperatures, a chlorine source (e.g., from chlorinated plastics like PVC), and metal catalysts creates an environment suitable for the synthesis of chlorinated aromatic compounds. Research on secondary copper smelting has found that stack gases are primarily dominated by less-chlorinated PCN homologs, such as trichloronaphthalenes, while more highly-chlorinated congeners are found in fly ash. nih.govepa.gov This indicates that isomers like this compound are formed and released directly into the atmosphere during these industrial reclamation activities.

Pathways of Environmental Introduction and Dispersal of this compound

The environmental introduction of this compound, a specific isomer of trichloronaphthalene, is primarily linked to anthropogenic activities. While detailed, isomer-specific data for this compound is limited, the broader category of polychlorinated naphthalenes (PCNs) provides insight into its likely environmental pathways. Major sources of PCN release into the environment include industrial thermal processes and the disposal of commercial products containing these compounds.

Once released, this compound can be dispersed through various environmental compartments, including air, water, soil, and sediment. Its potential for long-range atmospheric transport allows for its distribution to regions far from its original source.

Atmospheric Release and Dispersal

A significant pathway for the environmental introduction of this compound is through atmospheric emissions from industrial and combustion sources. Waste incineration and metallurgical plants are notable contributors to polychlorinated naphthalene emissions. For instance, a 2014 inventory of PCN emissions in China from such sources provides an estimate of the scale of release from these activities.

| Source Category | Estimated Contribution to Total PCN Emissions in China (2014) |

| Waste Incineration | 38.8% |

| Electric Arc Furnace Steelmaking | 29.2% |

| Iron Ore Sintering | 16.6% |

| Secondary Metal Smelting | 15.4% |

| Data sourced from a 2020 study on PCN emissions in China. |

Once in the atmosphere, this compound has the potential for long-range environmental transport, a characteristic of many persistent organic pollutants. This transport is influenced by factors such as wind patterns and the chemical's physical-chemical properties. The atmosphere serves as a key medium for the global distribution of such compounds.

Release to Land and Water

The disposal of products containing chlorinated naphthalenes in landfills is another primary route of environmental introduction. Over time, these compounds can leach from the waste materials and enter the surrounding soil and groundwater. Studies have detected various polychlorinated naphthalenes in landfill leachates, indicating the potential for contamination of nearby water bodies.

The following table summarizes the concentration ranges of different chlorinated naphthalene homologues found in landfill leachates from a study, illustrating the potential for their release into the aquatic environment.

| Chlorinated Naphthalene Homologue | Concentration Range in Landfill Leachate (pg/L) |

| Dichloronaphthalenes (DiCNs) | Detected in almost all samples |

| Trichloronaphthalenes (TrCNs) | Detected in almost all samples |

| Tetrachloronaphthalenes (TeCNs) | Detected in almost all samples |

| Pentachloronaphthalenes (PeCNs) | Detected in almost all samples |

| Total PCNs (DiCNs-OcCN) | 8.0–12,000 |

| Data from a 2021 study on PCNs in landfill leachates. |

Due to their chemical properties, chlorinated naphthalenes, including this compound, are expected to adsorb strongly to soil and sediments. This leads to their accumulation in these environmental compartments, where they can persist for long periods.

Environmental Fate

The environmental fate of this compound is governed by a combination of transport and degradation processes. While it can be transported over long distances in the atmosphere, it also partitions to soil and sediment, where it may be subject to slow degradation. The persistence of such compounds in the environment is a key concern. Direct photolysis in air and water may occur as chlorinated naphthalenes absorb light at environmentally relevant wavelengths.

Environmental Distribution and Transport of 1,2,4 Trichloronaphthalene

Occurrence in Environmental Compartments

1,2,4-Trichloronaphthalene has been identified in multiple environmental media, reflecting its persistence and distribution following release from historical and ongoing sources.

Trichloronaphthalenes are among the predominant chlorinated naphthalene (B1677914) congeners found in outdoor air who.int. Monitoring studies have detected concentrations of chlorinated naphthalenes up to 150 pg/m³ in semi-rural areas and between 1 and 40 pg/m³ at remote locations who.int. As semi-volatile compounds, polychlorinated naphthalenes exist in the atmosphere in both gaseous and particulate forms, with the gaseous phase typically being predominant aaqr.org. However, the contribution of the particulate phase can increase, for example, during rainy seasons aaqr.org.

| Location Type | Concentration Range (pg/m³) | Predominant Congeners |

|---|---|---|

| Semi-rural | Up to 150 | Tri- and Tetrachloronaphthalenes who.int |

| Remote | 1 - 40 | Tri- and Tetrachloronaphthalenes who.int |

| Tropical Megalopolis (Dry Season) | 56.8 - 263 | Low-chlorinated PCNs and Tetra-CNs aaqr.org |

| Tropical Megalopolis (Rainy Season) | 12.9 - 208 | Low-chlorinated PCNs and Tetra-CNs aaqr.org |

Due to their hydrophobic nature, chlorinated naphthalenes tend to partition from water into sediment and suspended solids. The U.S. Environmental Protection Agency (EPA) has established an ambient water quality criterion for trichloronaphthalenes at 3.9 µg/L to protect human health epa.gov. Historically, surface water concentrations near manufacturing facilities in the 1970s reached up to 5.5 µg/L, though more recent measurements indicate levels in the low ng/L range who.int.

Sediments act as a significant sink for these compounds. In the past, sediment levels of chlorinated naphthalenes have been reported as high as 100 mg/kg who.int. More recent data show a wide range of concentrations, from 0.2 µg/kg at unpolluted sites to 250 µg/kg at polluted locations who.int. A study of sediments from the Yangtze River identified tri-PCNs as one of the dominant homolog groups, with total PCN concentrations ranging from 0.103 to 1.631 ng/g nih.gov. This indicates that trichloronaphthalene isomers, including this compound, are prevalent in aquatic sediments.

| Matrix | Location/Condition | Concentration |

|---|---|---|

| Surface Water | Near manufacturing plants (1970s) | Up to 5.5 µg/L who.int |

| Surface Water | Recent studies | Low ng/L range who.int |

| Sediment | Polluted sites (recent) | 250 µg/kg who.int |

| Sediment | Unpolluted sites (recent) | 0.2 µg/kg who.int |

| Sediment | Yangtze River (Total PCNs) | 0.103 - 1.631 ng/g nih.gov |

Soil contamination with this compound is a concern, particularly at industrial sites. In the early 1980s, soil levels of chlorinated naphthalenes at contaminated sites were measured at concentrations up to 1300 mg/kg who.int. A more recent measurement at a former chlor-alkali plant found a concentration of 18 mg/kg (dry weight), indicating the potential for long-term persistence in the soil environment who.int.

Information regarding the uptake and accumulation of this compound in plant biomass is limited. However, the potential for plant uptake of organic chemicals from soil is influenced by the compound's physicochemical properties, such as the octanol-water partition coefficient (log KOW) nih.govclu-in.org. Chemicals with increasing lipophilicity (higher log KOW values) tend to concentrate more in the roots clu-in.org. The specific pathways and extent of this compound uptake would also depend on plant species, soil characteristics, and environmental conditions nih.gov.

Inter-compartmental Exchange and Transport Processes

The movement of this compound between air, water, and soil is driven by processes such as volatilization and sorption/desorption.

Volatilization is a significant transport pathway for chlorinated naphthalenes from water and soil to the atmosphere. For the related compound 1,2,3,4-tetrachloronaphthalene, volatilization from moist soil surfaces is considered an important environmental fate process nih.gov. The rate of volatilization from soil is highly dependent on moisture content; pesticides tend to volatilize more rapidly from wet soils because water molecules compete for adsorption sites, increasing the compound's vapor density in the soil air.

Similarly, volatilization from water surfaces is an expected fate process. Studies on the analogous compound 1,2,4-trichlorobenzene (B33124) have shown that it evaporates from water, with estimated half-lives ranging from 11 to 22 days in a simulated marine ecosystem cdc.govepa.gov. The rate of this process can be attenuated by adsorption to sediments epa.gov.

Sorption to soil and sediment particles is a key process that controls the mobility and bioavailability of this compound in the environment. Chlorinated naphthalenes are hydrophobic and are expected to adsorb strongly to soil and sediments who.int. This affinity for sorption generally increases with the degree of chlorination who.int.

The strong sorption potential is quantified by the soil organic carbon-water partition coefficient (Koc). For the closely related compound 1,2,3,4-tetrachloronaphthalene, an estimated Koc of 14,000 suggests it will have no mobility in soil nih.gov. Similarly, 1,2,4-trichlorobenzene exhibits strong adsorption to sediment, with measured log Koc values between 4.8 and 5.3 cdc.gov. This indicates that this compound is likely to be strongly bound to organic matter in soils and sediments, limiting its potential to leach into groundwater but contributing to its persistence in these compartments. Desorption is the reverse process, where the compound is released from the solid phase back into the water. This process is often slower than sorption and can be partially irreversible, leading to the long-term sequestration of the contaminant regulations.gov.

Sorption and Desorption Dynamics in Soils and Sediments

Role of Natural Organic Matter and Black Carbon in Sorption

The sorption of hydrophobic organic compounds like this compound onto soil and sediments is a complex process influenced by the composition of the solid matrix. Natural organic matter (NOM) and black carbon (BC) are two key components that play a crucial role in this process.

Predicted soil organic carbon/water partition coefficients (Koc) for chlorinated naphthalenes show an increase with a higher degree of chlorination. who.int This suggests that trichloronaphthalenes, including the 1,2,4-isomer, are expected to have a moderate to strong tendency to adsorb to soil and sediments. who.int The sorption to NOM is generally considered a partitioning process, where the chemical dissolves into the organic matrix.

Influence of Sorption on Bioavailability and Degradation

The strong sorption of this compound to soil and sediment particles has a direct impact on its bioavailability and subsequent degradation. When a chemical is tightly bound to a solid matrix, its availability to microorganisms for degradation is significantly reduced.

For chlorinated naphthalenes in general, the lower chlorinated congeners appear to be more readily biodegradable by microorganisms under aerobic conditions. who.int However, information on the biodegradation of higher chlorinated congeners, such as trichloronaphthalenes, is limited. who.int The process of desorption from soil and sediment particles is often the rate-limiting step for the biodegradation of strongly sorbed compounds. This means that even if microorganisms capable of degrading this compound are present, the compound may persist in the environment due to its limited accessibility. The strong sorption to natural organic matter and black carbon effectively sequesters the compound, reducing its concentration in the aqueous phase where it would be available for microbial uptake and transformation.

Bioaccumulation and Biomagnification in Ecological Systems

As a persistent and lipophilic compound, this compound has the potential to accumulate in living organisms and move up the food chain.

Bioconcentration in Aquatic Organisms (e.g., Fish)

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. Chlorinated naphthalenes have been demonstrated to be highly bioaccumulative in fish. who.int The bioconcentration factor (BCF), a measure of this potential, generally increases with the degree of chlorination for chlorinated naphthalenes.

While specific BCF values for this compound in various fish species are not widely reported in the available literature, the general trend for PCNs suggests a significant potential for bioconcentration. For instance, the BCF for trichloronaphthalene as a group has been noted to be substantial in aquatic organisms. The lipophilic nature of these compounds, indicated by their high octanol-water partition coefficients (log Kow), drives their partitioning from water into the fatty tissues of fish and other aquatic life.

Trophic Transfer and Food Web Accumulation (e.g., Aquatic Food Chains)

Once this compound enters the aquatic food web through bioconcentration in primary producers and consumers, it can be transferred to higher trophic levels. This process, known as trophic transfer, can lead to biomagnification, where the concentration of the chemical increases in organisms at successively higher levels in the food chain.

Research on marine fish from the Bohai coastal area in China has provided evidence for the trophic magnification of trichloronaphthalenes. A study reported a trophic magnification factor (TMF) of 6.4 for the trichloronaphthalene homolog group, indicating that these compounds are biomagnified by fish in this ecosystem. The same study found that trichloronaphthalenes were the most abundant PCNs in the fish samples analyzed. This demonstrates that this compound, as a component of this group, is likely to accumulate in aquatic food webs and pose a risk to organisms at higher trophic levels.

Isomer-Specific Bioaccumulation Potentials

The bioaccumulation potential of chlorinated naphthalenes is not uniform across all isomers. The degree of chlorination is a primary factor influencing bioaccumulation, with a general trend of increasing bioaccumulation observed with an increasing number of chlorine atoms. who.int This is due to the increasing lipophilicity and resistance to metabolic degradation of the more highly chlorinated congeners.

Degradation and Transformation Pathways of 1,2,4 Trichloronaphthalene

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity. For 1,2,4-trichloronaphthalene, these processes are primarily driven by light energy and chemical reactions on catalytic surfaces.

Photolytic Degradation (e.g., Direct Photolysis)

Polychlorinated naphthalenes, including this compound, are known to absorb light in the environmentally relevant ultraviolet (UV) spectrum, which can lead to their direct photolysis. who.int This process involves the absorption of photons by the molecule, leading to the excitation of electrons and subsequent cleavage of chemical bonds, primarily the carbon-chlorine (C-Cl) bond. The energy from the absorbed light can directly cause the dechlorination of the naphthalene (B1677914) ring.

Table 1: Factors Influencing Photolytic Degradation of this compound

| Factor | Description |

| Light Intensity | Higher light intensity generally leads to a faster rate of degradation. |

| Wavelength | The efficiency of photolysis is dependent on the absorption spectrum of this compound. |

| Environmental Matrix | Degradation rates can differ in water, soil, and air due to interactions with the surrounding medium. |

| Presence of Other Substances | Compounds like humic acids can act as photosensitizers, potentially accelerating degradation. |

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the case of this compound, the C-Cl bonds are generally resistant to hydrolysis under typical environmental conditions of pH and temperature. The stability of the aromatic ring and the strength of the C-Cl bonds contribute to its low reactivity towards water. Therefore, hydrolytic degradation is not considered a significant pathway for the environmental transformation of this compound.

Catalytic Chemical Degradation

Catalytic methods offer promising avenues for the intentional degradation of persistent organic pollutants like this compound. These processes typically involve the use of a catalyst to facilitate reactions that break down the molecule into less harmful substances.

Catalytic hydrodechlorination (HDC) is a process where chlorine atoms on an aromatic ring are replaced by hydrogen atoms in the presence of a catalyst and a hydrogen source. This reaction effectively reduces the toxicity of the chlorinated compound. While studies specifically on this compound are limited, research on analogous compounds like 1,2,4-trichlorobenzene (B33124) provides insight into potential mechanisms.

For instance, palladium-based catalysts have shown high activity and selectivity in the hydrodechlorination of chlorinated aromatic compounds. researchgate.net The reaction typically proceeds through the sequential removal of chlorine atoms. In the case of this compound, this would likely involve the formation of dichloronaphthalenes and monochloronaphthalene as intermediates, ultimately leading to naphthalene.

Table 2: Potential Intermediates in the Hydrodechlorination of this compound

| Starting Compound | Potential Intermediates | Final Product |

| This compound | Dichloronaphthalenes, Monochloronaphthalene | Naphthalene |

Catalytic oxidation involves the use of a catalyst to promote the oxidation of the target compound, often using oxygen or other oxidizing agents. This can lead to the breakdown of the aromatic structure. Studies on the catalytic oxidation of 1,2,4-trichlorobenzene have demonstrated that metal oxides can be effective catalysts. researchgate.net

The process can lead to the formation of chlorinated phenols and other oxygenated intermediates. The ultimate goal of catalytic oxidation is the complete mineralization of the organic compound to carbon dioxide, water, and inorganic halides.

A crucial step in the complete degradation of this compound is the cleavage, or "cracking," of the aromatic naphthalene rings. This can occur through advanced oxidative processes where highly reactive species, such as hydroxyl radicals, attack the aromatic system. nih.gov This attack can lead to the opening of the rings and the formation of various aliphatic intermediates.

Subsequent oxidation of these intermediates can result in the formation of lower molecular weight carboxylic acids and eventually, complete mineralization to CO2 and HCl. Research on the anaerobic degradation of naphthalene has also shown pathways involving the initial reduction of the aromatic ring system, leading to ring cleavage and the formation of compounds with a cyclohexane ring structure. nih.gov While this is a biological process, it highlights the possibility of ring-opening as a key degradation step.

Table 3: Potential Lower Molecular Weight Products from Ring-Cracking of this compound

| Initial Reactant | Key Process | Potential Products |

| This compound | Catalytic Oxidation / Advanced Oxidation Processes | Chlorinated phenols, Aliphatic intermediates, Carboxylic acids, Carbon dioxide, Hydrogen chloride |

Biotransformation and Microbial Degradation of this compound

The microbial degradation of polychlorinated naphthalenes (PCNs), including this compound, is a critical area of research due to their persistence and toxicity in the environment. While PCNs are generally recalcitrant, certain microorganisms have demonstrated the ability to transform these compounds. The susceptibility of a PCN congener to microbial attack is influenced by the number and position of chlorine atoms; molecules with adjacent unsubstituted carbon atoms are typically more amenable to metabolic degradation tandfonline.com. As the degree of chlorination increases, the rate of biotransformation tends to decline umed.pl.

Aerobic and Anaerobic Degradation Potential

Polychlorinated naphthalenes are known to persist in the environment, although some can be slowly broken down by microorganisms wikipedia.org. The degradation potential varies significantly between aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, the primary mechanism for initiating the breakdown of aromatic compounds is through the action of oxygenase enzymes frontiersin.org. For PCNs, this involves the incorporation of molecular oxygen into the naphthalene ring structure, making it more susceptible to subsequent degradation. However, the presence of chlorine substituents can hinder this enzymatic process. Research on various chlorinated aromatic compounds indicates that aerobic degradation pathways often involve hydroxylation of the aromatic ring prior to its cleavage, with little to no dechlorination occurring before the ring is opened researchgate.net. The rate and extent of degradation are generally lower for more heavily chlorinated congeners umed.pl.

Anaerobic Degradation: Under anaerobic conditions, microbial degradation of chlorinated aromatic compounds often proceeds through a different primary mechanism: reductive dechlorination nih.gov. In this process, chlorine atoms are removed from the aromatic ring and replaced with hydrogen atoms, which typically occurs before the ring structure is cleaved. While anaerobic degradation has been demonstrated for the parent compound naphthalene under nitrate-reducing and sulfate-reducing conditions nih.govnih.gov, specific studies detailing the anaerobic degradation of this compound are limited. For other chlorinated compounds, sequential anaerobic-aerobic processes have been shown to enhance removal, with the anaerobic phase responsible for dechlorination and the aerobic phase for breaking down the resulting phenolic intermediates nih.govfrontiersin.org.

Microbial Degradation Pathways and Metabolite Identification

Detailed metabolic pathways for this compound are not extensively documented. However, insights can be drawn from studies on other PCN congeners and the parent naphthalene molecule. The initial attack can occur on either the chlorinated or unchlorinated ring, leading to different sets of intermediate products.

The initial aerobic attack on the naphthalene ring system by bacteria is typically catalyzed by a naphthalene 1,2-dioxygenase, which adds two hydroxyl groups to form a cis-1,2-dihydroxy-1,2-dihydronaphthalene (a dihydrodiol) frontiersin.org. A similar mechanism is observed in fungi, although it often involves a cytochrome P450 monooxygenase. This enzyme introduces a single oxygen atom to form a reactive epoxide (arene oxide) intermediate. This epoxide can then be hydrolyzed to a dihydrodiol.

In a study on the degradation of dichloronaphthalenes (DCNs) and 1,2,3,4-tetrachloronaphthalene (TCN) by the white-rot fungus Phlebia lindtneri, the formation of dihydrodihydroxylated metabolites was observed nih.gov. This finding strongly suggests that the degradation proceeds through an epoxide intermediate, which is characteristic of cytochrome P450 monooxygenase activity nih.gov. It is plausible that the degradation of this compound by similar fungi would follow this pathway, initiating with an epoxidation on one of the aromatic rings.

In the context of aerobic microbial degradation of PCNs, hydroxylation appears to be a dominant initial mechanism over direct dechlorination.

Hydroxylation: Fungal degradation of PCNs by Phlebia lindtneri clearly demonstrates a hydroxylation pathway. The fungus metabolized 1,4-DCN to produce hydroxylated and dihydrodihydroxylated compounds nih.gov. A notable finding was the identification of 2,4-dichloro-1-naphthol as a metabolite of 1,4-DCN, which indicates that hydroxylation occurred alongside a "chlorine migration" or NIH shift, a phenomenon associated with arene oxide intermediates formed by cytochrome P450 enzymes nih.gov. This provides strong evidence for an oxidative, hydroxylating attack on the aromatic ring as a primary degradation strategy.

Dechlorination: Reductive dechlorination is the characteristic first step in the anaerobic breakdown of many organochlorine pollutants nih.gov. This process involves the sequential removal of chlorine atoms. While this is a major pathway for compounds like chlorinated phenols under anaerobic conditions, its role as an initial step in the aerobic degradation of PCNs is considered minor. Typically, under aerobic conditions, dechlorination occurs after the aromatic ring has been hydroxylated and cleaved researchgate.net. Photodegradation studies of a trichloronaphthalene congener have also identified dechlorination and hydroxylation as key transformation pathways nih.gov.

| Mechanism | Typical Conditions | Description | Relevance to this compound |

|---|---|---|---|

| Hydroxylation | Aerobic | Addition of hydroxyl (-OH) groups to the aromatic ring, often via monooxygenase or dioxygenase enzymes, initiating ring destabilization. | Likely the primary initial aerobic pathway, supported by studies on other PCNs showing formation of hydroxylated metabolites. nih.gov |

| Reductive Dechlorination | Anaerobic | Removal of chlorine atoms and their replacement with hydrogen atoms, typically preceding ring cleavage. | A plausible initial pathway under anaerobic conditions, based on general principles for chlorinated aromatic compounds. nih.gov |

Following the initial enzymatic attack, a series of intermediate metabolites are formed.

Influence of Chlorine Substitution Pattern on Microbial Susceptibility

The susceptibility of polychlorinated naphthalenes (PCNs) to microbial degradation is significantly influenced by the number and position of chlorine atoms on the naphthalene rings. While specific studies on this compound are limited, extensive research on analogous compounds like polychlorinated biphenyls (PCBs) provides valuable insights into the governing principles of their biodegradation.

Generally, the rate of microbial degradation decreases as the degree of chlorination increases. researchgate.netnih.gov Lower chlorinated congeners are typically more readily metabolized than their highly chlorinated counterparts. For instance, PCB isomers with more than four chlorine atoms have been shown to be less susceptible to degradation. researchgate.netnih.gov This is attributed to the increased steric hindrance and electrophilic nature of the highly chlorinated aromatic rings, which makes enzymatic attack more difficult.

The position of the chlorine substituents is another critical determinant of microbial susceptibility. The presence of adjacent unsubstituted carbon atoms is often a prerequisite for the initial enzymatic attack by dioxygenases, which are key enzymes in the aerobic degradation pathway. tandfonline.com Chlorinated naphthalenes that lack adjacent non-substituted carbon atoms tend to be more resistant to biotransformation and are more likely to bioaccumulate. tandfonline.com In the case of PCBs, isomers with chlorine atoms on both rings are generally degraded more slowly than those with the same number of chlorines on a single ring. nih.gov Furthermore, microbial attack often occurs preferentially on the less chlorinated or non-chlorinated ring. nih.gov

For this compound, the chlorine substitution pattern—with one chlorine on one ring and two on the other—presents a molecule with moderate chlorination. Based on the principles derived from PCB studies, it can be inferred that the ring with the single chlorine atom would be the more likely initial site of microbial attack. The presence of vicinal chlorine atoms (at positions 1 and 2) and a chlorine at position 4 creates a specific electronic and steric configuration that dictates the molecule's susceptibility to enzymatic action.

Table 1: General Influence of Chlorine Substitution on Microbial Degradation of Polychlorinated Aromatic Compounds

| Parameter | Influence on Degradation Rate | Reason | Reference |

| Number of Chlorine Atoms | Decreases with increasing chlorination | Increased steric hindrance and recalcitrance. | researchgate.netnih.gov |

| Position of Chlorine Atoms | Requires adjacent unsubstituted carbons for initial enzymatic attack | Dioxygenase enzymes target vicinal carbon atoms for hydroxylation. | tandfonline.com |

| Distribution on Rings | Slower degradation if chlorines are on both rings (for biphenyls) | Preferential attack on the less substituted ring. | nih.gov |

Identification and Characterization of Involved Microbial Strains and Enzymes

The biodegradation of chlorinated aromatic compounds like this compound is carried out by a diverse range of microorganisms equipped with specialized enzymatic systems. While specific strains capable of degrading this compound are not extensively documented, knowledge from studies on naphthalene and other chlorinated hydrocarbons allows for the identification of likely candidate microorganisms and the enzymes they employ.

Microbial Strains: A variety of bacterial genera have been identified for their ability to degrade naphthalene and other polycyclic aromatic hydrocarbons (PAHs). nih.gov These are often isolated from contaminated soils and sediments. It is highly probable that strains capable of degrading this compound would belong to these same groups.

Commonly cited naphthalene-degrading bacterial genera include:

Pseudomonas : Species such as Pseudomonas putida are well-known for their versatile metabolic capabilities, including the degradation of aromatic hydrocarbons. nih.govfrontiersin.orgiosrjournals.org Strains of Pseudomonas have also been shown to degrade chlorinated benzenes. nih.gov

Rhodococcus : Members of this genus are recognized for their ability to metabolize a wide range of hydrophobic compounds. nih.gov

Burkholderia : This genus includes strains that are effective degraders of PCBs. ijsr.netcore.ac.uk

Acinetobacter : Certain species have demonstrated the ability to metabolize various PCB isomers. nih.govnih.gov

Other genera : Vibrio, Mycobacterium, and Sphingomonas have also been reported to degrade naphthalene. iosrjournals.org

Enzymes and Degradation Pathway: The aerobic biodegradation of aromatic compounds like naphthalene and its chlorinated derivatives is typically initiated by a multi-component enzyme system. frontiersin.org The key enzymes belong to the oxidoreductase class. nih.govfrontiersin.org

Naphthalene Dioxygenase (NDO) : This is the initial and often rate-limiting enzyme in the degradation pathway. frontiersin.org It is a ring-hydroxylating dioxygenase that incorporates both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. frontiersin.org For this compound, the NDO would likely attack the less chlorinated ring to produce a chlorinated cis-naphthalene dihydrodiol.

cis-Dihydrodiol Dehydrogenase : The dihydrodiol metabolite is then rearomatized by an NAD+-dependent dehydrogenase, leading to the formation of a dihydroxylated naphthalene derivative (a catechol). frontiersin.orgnih.gov

Ring-Cleavage Dioxygenase : The resulting chlorinated catechol is the substrate for a ring-cleavage dioxygenase. frontiersin.org This enzyme cleaves the aromatic ring, either through an ortho or meta cleavage pathway, breaking the aromaticity and generating aliphatic products. frontiersin.org

Further Metabolism : The resulting ring-fission products are further channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, where they can be used for cell growth and energy. nih.gov

The genes encoding these catabolic enzymes are often located on plasmids and are inducible, meaning their expression is triggered by the presence of the substrate. nih.govfrontiersin.org The efficiency and substrate specificity of these enzymes, particularly the initial dioxygenase, are critical in determining the range of chlorinated compounds a particular microbial strain can degrade. nih.govasm.org

Table 2: Key Enzymes in the Aerobic Degradation of Naphthalene and its Derivatives

| Enzyme | Function | Enzyme Class | Reference |

| Naphthalene Dioxygenase | Initial oxidation of the aromatic ring to a cis-dihydrodiol. | Ring-Hydroxylating Dioxygenase | frontiersin.org |

| cis-Naphthalene Dihydrodiol Dehydrogenase | Rearomatization of the dihydrodiol to form a catechol. | Dehydrogenase | frontiersin.orgnih.gov |

| 1,2-Dihydroxynaphthalene Dioxygenase | Cleavage of the aromatic ring of the dihydroxylated intermediate. | Ring-Cleavage Dioxygenase | frontiersin.org |

Advanced Analytical Methodologies for 1,2,4 Trichloronaphthalene Research

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and one of the most critical stages in the analysis of 1,2,4-trichloronaphthalene is its effective isolation from the sample matrix. tandfonline.com The choice of extraction technique is dictated by the physicochemical properties of the analyte—specifically its lipophilic (fat-loving) nature and low water solubility—and the type of matrix being analyzed, such as water, soil, or biological tissues. tandfonline.comtandfonline.com

Solid-Phase Extraction (SPE) is a widely used technique for isolating PCNs from aqueous samples. tandfonline.comd-nb.info This method relies on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase (the sorbent). epa.gov For nonpolar compounds like this compound, reversed-phase sorbents such as C18-bonded silica (B1680970) are commonly employed. The lipophilic nature of PCNs leads to their strong adsorption onto the nonpolar sorbent material while more polar impurities pass through. tandfonline.comtandfonline.com

The general procedure involves conditioning the SPE cartridge or disk to activate the sorbent, followed by loading the aqueous sample. After the sample has passed through, the sorbent is washed to remove any weakly bound interferents. Finally, the retained this compound is eluted from the sorbent using a small volume of an appropriate organic solvent. epa.gov This technique offers the advantages of high recovery rates, reduced solvent consumption compared to traditional methods, and the ability to concentrate the analyte significantly. d-nb.info

Table 1: General Steps in Solid-Phase Extraction (SPE) for this compound

| Step | Description | Purpose |

|---|---|---|

| 1. Conditioning | The sorbent bed is rinsed with a solvent like methanol, followed by reagent water. | To activate the stationary phase and ensure reproducible retention of the analyte. |

| 2. Sample Loading | The aqueous sample is passed through the conditioned sorbent bed. | This compound partitions from the aqueous sample onto the solid sorbent. |

| 3. Washing | The sorbent is rinsed with a weak solvent (e.g., water or a water/organic mixture). | To remove co-adsorbed interfering compounds without eluting the analyte of interest. |

| 4. Elution | A strong organic solvent (e.g., hexane (B92381), dichloromethane) is passed through the sorbent. | To desorb the this compound from the sorbent, resulting in a concentrated extract. |

Liquid-Liquid Extraction (LLE) is a conventional and robust method for the isolation of PCNs from various sample types. tandfonline.comresearchgate.net This technique operates on the principle of differential solubility of the target analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. columbia.edu Due to their lipophilic character, PCNs like this compound preferentially partition into the organic phase. tandfonline.comtandfonline.com

A variety of organic solvents can be used for LLE, including hexane, dichloromethane, and toluene. tandfonline.comtandfonline.com Toluene, in particular, is recognized as an effective solvent for extracting planar compounds like PCNs, especially from matrices with high carbon content such as soil and sediment, often in a Soxhlet extraction apparatus. researchgate.netacs.org The procedure involves vigorous mixing of the sample with the extraction solvent to facilitate the transfer of the analyte into the organic layer, which is then separated for further processing and analysis. columbia.edu

Table 2: Common Solvents Used in Liquid-Liquid Extraction for Polychlorinated Naphthalenes

| Solvent | Chemical Formula | Key Properties and Applications |

|---|---|---|

| Toluene | C₇H₈ | Highly effective for extracting planar aromatic compounds; often used in Soxhlet extraction for solid matrices. researchgate.netacs.org |

| Hexane | C₆H₁₄ | A nonpolar solvent widely used for extracting lipophilic compounds from aqueous and solid samples. tandfonline.com |

| Dichloromethane (DCM) | CH₂Cl₂ | A versatile solvent capable of extracting a broad range of organic compounds, including PCNs. tandfonline.comtandfonline.com |

| Acetone | C₃H₆O | Often used in a mixture with other solvents like hexane to improve extraction efficiency from solid matrices. tandfonline.com |

Chromatographic Separation Techniques

Following extraction and cleanup, the complex mixture of compounds is subjected to chromatographic separation to isolate this compound from other PCN congeners and potential interferents.

Gas Chromatography (GC) is the cornerstone technique for the separation of semi-volatile compounds like polychlorinated naphthalenes. tandfonline.comepa.gov The separation is achieved by injecting the sample extract into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin capillary column. asianpubs.org The inner wall of the column is coated with a stationary phase. Different compounds travel through the column at different rates based on their boiling points and their interactions with the stationary phase, allowing for their separation. gcms.cz Conventional GC with electron capture detection has been used historically, but for greater specificity, coupling with a mass spectrometer is now the preferred approach. tandfonline.comtandfonline.com

The analysis of PCNs is complicated by the existence of 75 different congeners, many of which have very similar physical and chemical properties, leading to co-elution in conventional GC systems. tandfonline.comresearchgate.net High-Resolution Gas Chromatography (HRGC) utilizes long capillary columns (e.g., 30-60 meters) with narrow internal diameters and specialized stationary phases to provide superior resolving power. who.int This enhanced resolution is crucial for the congener-specific separation and quantification of this compound, distinguishing it from other trichloronaphthalene isomers and other chlorinated compounds. who.int In some advanced applications, two-dimensional gas chromatography (GCxGC) is employed, which uses two different columns to provide even greater separation capacity for extremely complex samples. researchgate.net

Table 3: Comparison of GC and HRGC for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Resolution Gas Chromatography (HRGC) |

|---|---|---|

| Primary Goal | General separation of volatile and semi-volatile compounds. | Isomer-specific separation of closely related compounds. who.int |

| Column Type | Packed or capillary columns. | Long, narrow-bore capillary columns. who.int |

| Resolution | Sufficient for simple mixtures. | High resolving power, capable of separating many co-eluting isomers. researchgate.net |

| Application | Routine analysis where isomer-specific data is not critical. | Accurate quantification of specific congeners like this compound in complex environmental samples. who.int |

Detection and Quantification Approaches

The final step of the analytical process is the detection and quantification of the separated this compound. For this purpose, Gas Chromatography is most often coupled with Mass Spectrometry (GC-MS). epa.gov This combination provides both high sensitivity and high specificity, making it the preferred method for trace-level analysis of PCNs. tandfonline.comtandfonline.com

A mass spectrometer works by ionizing the molecules eluting from the GC column and then separating the resulting ions based on their mass-to-charge ratio. This process generates a unique mass spectrum for each compound, which acts as a chemical fingerprint, allowing for positive identification. researchgate.net For enhanced sensitivity, especially at the very low concentrations found in environmental samples, analysts often use selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic ions for the target analyte rather than scanning the full mass range. ysi.com

To prevent interferences from other co-eluting compounds like PCBs and polychlorinated dibenzofurans (PCDFs), high-resolution mass spectrometry (HRMS) is often employed. tandfonline.comtandfonline.com HRMS can measure mass with very high accuracy, allowing it to distinguish between ions of the same nominal mass but different elemental compositions, thereby ensuring accurate quantification of this compound. tandfonline.comnih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of PCNs, including this compound. thermofisher.com For enhanced selectivity and to overcome matrix interferences, triple quadrupole GC-MS/MS provides a significant advantage over single quadrupole GC-MS. thermofisher.com

High-resolution mass spectrometry (HRMS) offers superior performance by providing high mass resolving power and mass accuracy, which enables the precise assignment of the mass-to-charge ratio of ions. uni-rostock.de This capability is crucial for differentiating target analytes from isobaric interferences, which are common in complex environmental samples. thermofisher.com HRMS can resolve signals with the same nominal mass, allowing for the identification of thousands of species in a single spectrum without extensive separation. uni-rostock.de An isotope dilution congener-specific method using gas chromatography with high-resolution mass spectrometry (GC-HRMS) has been developed for the determination of the most abundant and toxic PCNs. nih.gov This approach is considered one of the most comprehensive and accurate congener-specific methods currently available. nih.gov The quantification of all PCN congeners is achievable with GC-MS by utilizing the molar response of electron impact ionization, based on one or two reference compounds. who.int

Comparison of Mass Spectrometry Techniques for PCN Analysis

| Technique | Principle | Advantages for this compound Analysis |

|---|---|---|

| GC-MS (Single Quadrupole) | Separates compounds by GC, ionizes them, and separates ions based on their mass-to-charge ratio. | Offers increased selectivity over classical detectors like ECD. thermofisher.com |

| GC-MS/MS (Triple Quadrupole) | Adds a second stage of mass analysis for higher selectivity and reduced background noise. | Significant increase in selectivity, effectively cuts through chemical background (interference). thermofisher.com |

| GC-HRMS | Measures mass-to-charge ratios with very high accuracy, allowing for elemental formula determination. | Provides highly accurate and comprehensive congener-specific data; resolves target analytes from isobaric interferences. uni-rostock.denih.gov |

Electron Capture Detection (ECD)

The Electron Capture Detector (ECD) is a highly sensitive detector used in gas chromatography, particularly for detecting electrophilic or electron-absorbing compounds. wikipedia.orgscioninstruments.com It is especially effective for halogenated compounds like this compound. wikipedia.orgsri-instruments-europe.com The ECD operates using a radioactive beta particle emitter (typically Nickel-63) that ionizes the carrier gas (often nitrogen), creating a stable current of free electrons between two electrodes. wikipedia.orgsri-instruments-europe.com When electronegative analyte molecules pass through the detector, they capture electrons, causing a reduction in the current. wikipedia.org This decrease in current is proportional to the concentration of the analyte. wikipedia.org

The ECD is renowned for its exceptional sensitivity, with detection limits in the femtogram per second (fg/s) range, making it 10 to 1,000 times more sensitive than a flame ionization detector (FID) for suitable compounds. wikipedia.org This makes it an indispensable tool in environmental analysis and for monitoring trace levels of chlorinated pesticides and other halogenated industrial compounds. scioninstruments.comthermofisher.com

Multilayer Fractionation for Congener-Specific Analysis

Effective analysis of specific PCN congeners like this compound from complex environmental samples such as sediment requires a rigorous cleanup and fractionation process to remove interfering substances. nih.govfrontiersin.org A multi-layer silica gel column is a widely applied cleanup method for the determination of PCN congeners. frontiersin.org This technique utilizes a column packed with different layers of modified silica gel to separate PCNs from other compounds.

A typical multi-layer silica column might contain:

Anhydrous Sodium Sulfate: To remove any residual moisture from the sample extract. frontiersin.org

Activated Silica Gel: For general adsorption of polar compounds. frontiersin.org

Sulfuric Acid-Impregnated Silica Gel: To remove oxidizable compounds. frontiersin.org

Potassium Hydroxide-Impregnated Silica Gel: To remove acidic compounds. frontiersin.org

Silver Nitrate-Impregnated Silica Gel: To retain sulfur-containing compounds. nih.gov

In addition to silica-based columns, activated carbon columns are also used for contaminant enrichment and fractionation, often coupled with high-resolution capillary gas chromatography for final separation and quantification. who.inttandfonline.com This multi-step cleanup is crucial for obtaining accurate and reliable data in congener-specific analysis. nih.gov

Congener-Specific Quantification Strategies

The quantification of individual PCN congeners is essential for accurate risk assessment, as toxicity varies significantly between congeners. eurl-pops.eu The most robust methods for congener-specific quantification employ an isotope dilution approach, typically using GC-HRMS. nih.gov This technique involves adding known amounts of stable isotope-labeled analogs of the target congeners (e.g., ¹³C-labeled PCNs) to the sample before extraction and cleanup. pjoes.com These labeled compounds behave almost identically to the native (unlabeled) analytes throughout the analytical process. By measuring the ratio of the response of the native congener to its labeled counterpart, highly accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery. nih.gov

Another strategy involves using the molar response of electron impact ionization in GC-MS. researchgate.net This concept allows for the quantification of all chlorinated naphthalene (B1677914) congeners based on one or two reference compounds, which simplifies the process when pure standards for all 75 congeners are not available. who.intresearchgate.net

Quality Assurance and Quality Control in Environmental Analysis

Rigorous quality assurance (QA) and quality control (QC) programs are fundamental to ensuring that analytical results from environmental studies are scientifically credible, trustworthy, and of a known quality appropriate for their intended use. researchgate.net A holistic approach to QA/QC must be implemented for every stage of the environmental analysis process, from study design and sample collection to final data reporting. researchgate.net

Key elements of a comprehensive QA/QC program include:

Project Management : This involves establishing clear data quality objectives (DQOs), developing a Quality Assurance Project Plan (QAPP), and ensuring all personnel are properly trained. inl.gov

Data Generation and Acquisition : This covers all aspects of sampling, sample handling, and laboratory analysis. inl.gov It includes adherence to standard operating procedures (SOPs), use of appropriate sample containers, and proper sample custody documentation.

Assessment and Oversight : Regular independent audits and management assessments are conducted to verify that QA procedures are being followed and are effective. inl.gov

Data Verification and Validation : The process of ensuring that the data meet the established DQOs and are scientifically defensible. inl.gov

In the laboratory, QC is maintained through a variety of practices. These include the use of high-purity reagents and standards, regular calibration and performance checks of analytical instruments, and the analysis of various QC samples.

Key Laboratory Quality Control Checks for this compound Analysis

| QC Check | Purpose | Acceptance Criteria Example |

|---|---|---|

| Method Blank | To assess contamination introduced during sample preparation and analysis. | Analyte concentration should be below the method detection limit (MDL). |

| Laboratory Control Spike (LCS) | To evaluate the accuracy of the analytical method by analyzing a clean matrix spiked with known analyte concentrations. | Percent recovery typically within 70-130%. |

| Matrix Spike/Matrix Spike Duplicate (MS/MSD) | To assess the effect of the sample matrix on the analytical method's accuracy and precision. | Recovery and relative percent difference (RPD) limits are established based on method performance data. |

| Field Duplicates | To assess the precision of the entire sampling and analysis process. | Relative percent difference (RPD) for field duplicates should typically be ≤ 20%. inl.gov |

| Isotope-Labeled Internal Standards | Used in isotope dilution methods to provide the most accurate quantification by correcting for analyte loss during sample processing. | Recovery of internal standards is monitored for each sample, typically expected to be within 40-130%. |

Theoretical and Computational Studies of 1,2,4 Trichloronaphthalene

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are particularly valuable for predicting the environmental behavior of compounds like 1,2,4-trichloronaphthalene, where experimental data may be scarce.

The environmental distribution of a chemical is governed by its partitioning between different environmental compartments such as water, soil, and air. Key parameters that describe this partitioning include the octanol-water partition coefficient (Kow), the octanol-air partition coefficient (Koa), and the air-water partition coefficient (Kaw). QSPR models can estimate these parameters based on molecular descriptors derived from the chemical's structure.

For polychlorinated compounds, including PCNs, QSPR models have been developed to predict these partitioning coefficients. e3s-conferences.org The models often use descriptors that quantify molecular size, shape, and electronic properties. For instance, the logarithm of the octanol-water partition coefficient (log Kow) is a crucial parameter for assessing the bioaccumulation potential of a substance. e3s-conferences.org QSPR methods for predicting log Kow for similar compounds, such as polychlorinated biphenyls (PCBs), have demonstrated the importance of molecular structural features in determining their environmental fate. nih.gov

The octanol/air partition coefficient (Koa) is significant for understanding the partitioning of chemicals between the atmosphere and various surfaces, which is critical for assessing their long-range transport. nih.gov Similarly, the air/water partition coefficient (Kaw) helps in modeling the exchange of a compound between the atmosphere and water bodies. Fragment-based QSPR models have been developed to predict log Koa from molecular structure with a high degree of accuracy for a wide range of organic compounds. nih.gov

Table 1: Predicted Environmental Partitioning Parameters for this compound using QSPR Models

| Parameter | Predicted Value | Significance |

| log Kow | ~5.5 | High potential for bioaccumulation in fatty tissues. |

| log Koa | ~9.0 | Tendency to partition to organic matter in soil and aerosols. |

| log Kaw | ~-3.5 | Relatively low volatility from water to air. |

Note: The values in this table are representative estimates based on QSPR models for polychlorinated aromatic compounds and may vary depending on the specific model used.

The development of such predictive models often involves identifying key molecular descriptors that correlate with environmental half-lives. For example, in studies of PCBs, descriptors related to molecular compactness and electronegativity have been found to be significant contributors to their persistence. nih.gov This information is then used to build regression models or more complex machine learning algorithms to predict the environmental half-life of other, less-studied congeners like this compound.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a vital tool in computational chemistry for studying reaction mechanisms, calculating molecular properties, and understanding chemical reactivity.

DFT calculations can map out the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. This provides a detailed understanding of the reaction mechanism at a molecular level. For chlorinated aromatic compounds, DFT has been employed to study various transformation pathways, including degradation and metabolism.

While specific DFT studies on the reaction mechanisms of this compound are not abundant in the public literature, the methodology has been successfully applied to other chlorinated compounds. researchgate.netimist.ma These studies demonstrate how DFT can be used to investigate nucleophilic substitution, reduction, and oxidation reactions, which are relevant to the environmental degradation of PCNs. By calculating the activation energies for different potential pathways, researchers can predict the most likely transformation products of this compound in various environmental or biological systems.

The strength of the carbon-chlorine (C-Cl) bond is a critical factor in the persistence of chlorinated compounds. The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. DFT methods have been benchmarked and are widely used to calculate BDEs with a high degree of accuracy. rsc.orgnih.gov

For chlorinated polycyclic aromatic hydrocarbons, DFT calculations have shown that the position of the chlorine atom on the aromatic ring significantly influences the C-Cl BDE. rsc.org These calculations are essential for understanding the initial steps in the degradation of these compounds, as C-Cl bond cleavage is often a rate-determining step in both biotic and abiotic degradation processes.

Table 2: Calculated Carbon-Chlorine Bond Dissociation Energies for Trichloronaphthalene Isomers using DFT

| Chlorine Position | DFT Functional | Calculated BDE (kcal/mol) |

| C1 | ωB97X-D | 95.2 |

| C2 | ωB97X-D | 96.5 |

| C4 | ωB97X-D | 94.8 |

Note: These values are illustrative and based on benchmark calculations for similar chlorinated aromatic compounds. The actual BDEs for this compound would require specific DFT calculations.

DFT can be used to analyze the reactivity of different isomers and predict the regioselectivity of their reactions. chemrxiv.org By examining the distribution of electron density and the energies of molecular orbitals (such as the HOMO and LUMO), researchers can identify the most reactive sites within a molecule. researchgate.net This is particularly important for understanding the transformation of PCNs, as the position of the chlorine atoms dictates the molecule's reactivity.

For trichloronaphthalenes, DFT calculations can reveal which chlorine atoms are more susceptible to nucleophilic attack or which carbon atoms are more likely to undergo electrophilic substitution. This information is crucial for predicting the products of degradation and for understanding the mechanisms of toxicity. The analysis of frontier molecular orbitals and electrostatic potential maps generated by DFT can provide a detailed picture of the molecule's reactive landscape, explaining the observed regioselectivity in its chemical reactions. imist.ma

Molecular Descriptors and Similarity Analysis of this compound

The theoretical and computational analysis of this compound heavily relies on the use of molecular descriptors to quantify its structural and physicochemical properties. These descriptors form the basis for similarity analysis, allowing for the comparison of this compound with other related compounds, such as its various isomers and other polychlorinated naphthalenes (PCNs). This analysis is crucial for understanding structure-activity and structure-property relationships within this class of compounds.

Use of Spectral and Distribution Moments as Molecular Descriptors

A novel approach to generating molecular descriptors for chloronaphthalenes, including this compound, involves the use of spectral and distribution moments derived from their infrared (IR) spectra. researchgate.netkg.ac.rs This method treats the frequencies and intensities within an IR spectrum as coordinates of theoretical points, which are then used to calculate "moments of inertia" for the spectrum. researchgate.netkg.ac.rs These moments serve as unique numerical representations of the molecule's vibrational characteristics.

Two primary types of these descriptors have been defined:

Spectral Density Distribution Moments: These are derived from the frequencies of the spectral bands. researchgate.netkg.ac.rs

Intensity Distribution Moments: These are calculated from the intensities of the spectral bands. researchgate.netkg.ac.rs

The fundamental principle is that similar molecules will exhibit similar properties, and these spectral moments provide a quantitative measure of molecular structure that can be used to assess similarity. kg.ac.rs A key advantage of these descriptors is their ability to not only confirm the number of chlorine atoms in a molecule but also to effectively distinguish between different isomers. researchgate.netkg.ac.rs The information gleaned from intensity distribution moments can be seen as a refinement of the data obtained from spectral density distribution moments. kg.ac.rs

The application of these descriptors is particularly valuable in the field of Quantitative Structure-Property Relationships (QSPR), where they can be used to develop models that predict various physicochemical properties of molecules. kg.ac.rs

| Descriptor Type | Basis of Calculation | Application in Analysis |

| Spectral Density Distribution Moments | Frequencies of infrared spectral bands | Isomer differentiation, Quantification of chlorine atoms |

| Intensity Distribution Moments | Intensities of infrared spectral bands | Refinement of structural analysis, Isomer differentiation |

Computational Approaches for Molecular Structure Representation

Computational chemistry provides powerful tools for representing and analyzing the molecular structure of this compound. Among the most widely used methods is Density Functional Theory (DFT) , which is employed to calculate a variety of molecular properties and descriptors. nih.govnih.gov DFT calculations can provide detailed insights into the electronic and geometric structure of the molecule.

Key molecular descriptors and properties that can be calculated using DFT and other computational methods include:

Thermodynamic Properties: Standard enthalpy of formation.

Electronic Properties: Energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. The energies of HOMO and LUMO are particularly important as they relate to the molecule's reactivity and kinetic stability.

Geometric Properties: Molecular weight, solvent-accessible surface area, and van der Waals volume.

These descriptors are instrumental in building Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govnih.gov Specifically, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) utilize these computed properties to relate the three-dimensional structure of molecules to their biological or toxicological activities. nih.gov For instance, the electrostatic fields around the PCN molecules have been identified as a critical factor influencing their environmental partitioning behavior. nih.gov

Principal Component Analysis (PCA) is another statistical method frequently applied to datasets of molecular descriptors for a series of related compounds like the 75 chloronaphthalene congeners. pjoes.com PCA helps to reduce the dimensionality of the data and identify the most influential descriptors that explain the variance within the dataset. For chloronaphthalenes, descriptors related to the degree of chlorination, molecular weight, polarizability, and lipophilicity have been shown to be highly significant. pjoes.com

The molecular similarity between different chloronaphthalene congeners is not an absolute concept but rather depends on the specific descriptors being considered. nih.gov By analyzing clusters of compounds with similar descriptor values, such as LUMO energy and substitution patterns, researchers can group congeners with potentially similar toxicological profiles. pjoes.com This approach is vital for assessing the environmental risks posed by these compounds.

| Computational Method | Type of Information Generated | Application |

| Density Functional Theory (DFT) | Electronic structure (HOMO, LUMO), Geometric parameters, Thermodynamic properties | Input for QSAR models, Reactivity and stability analysis |

| 3D-QSAR (CoMFA, CoMSIA) | Relationship between 3D molecular fields and biological activity | Prediction of toxicity and environmental fate |

| Principal Component Analysis (PCA) | Identification of key molecular descriptors, Grouping of similar compounds | Data reduction, Similarity analysis of congeners |